(S,S,S)-AHPC-Boc

PROTAC E3 Ligase Binding Stereochemistry

(S,S,S)-AHPC-Boc (also designated (S,S,S)-VH032-Boc, CAS 1797406-74-6) is a Boc-protected VHL E3 ubiquitin ligase ligand and the stereoisomer of (S,R,S)-AHPC-Boc. It is a key chemical biology tool used for targeted protein degradation, specifically serving as a negative control compound in PROTAC (Proteolysis Targeting Chimera) research.

Molecular Formula C27H38N4O5S
Molecular Weight 530.7 g/mol
Cat. No. B10861116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S,S)-AHPC-Boc
Molecular FormulaC27H38N4O5S
Molecular Weight530.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C27H38N4O5S/c1-16-21(37-15-29-16)18-10-8-17(9-11-18)13-28-23(33)20-12-19(32)14-31(20)24(34)22(26(2,3)4)30-25(35)36-27(5,6)7/h8-11,15,19-20,22,32H,12-14H2,1-7H3,(H,28,33)(H,30,35)/t19-,20-,22+/m0/s1
InChIKeyPKNFPFFOAWITLF-JAXLGGSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S,S,S)-AHPC-Boc Procurement Guide: Product Overview and Key Specifications for PROTAC Research


(S,S,S)-AHPC-Boc (also designated (S,S,S)-VH032-Boc, CAS 1797406-74-6) is a Boc-protected VHL E3 ubiquitin ligase ligand and the stereoisomer of (S,R,S)-AHPC-Boc [1]. It is a key chemical biology tool used for targeted protein degradation, specifically serving as a negative control compound in PROTAC (Proteolysis Targeting Chimera) research . It is chemically defined as a tert-butyl ((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate .

Why (S,S,S)-AHPC-Boc Cannot Be Substituted with Other VHL Ligands or Stereoisomers


In PROTAC research, generic substitution of VHL ligands is invalid due to the strict stereochemical requirements for E3 ligase engagement. The (S,S,S) stereoisomer of AHPC-Boc is functionally distinct from the active (S,R,S) conformation; it is a known inactive isomer that does not recruit the VHL protein . Consequently, using an active (S,R,S)-AHPC ligand (Kd ~185 nM for VHL) as a 'negative control' would generate false-positive degradation, while using a structurally unrelated VHL ligand like VH298 introduces confounding variables due to differential binding kinetics and linker attachment vectors [1]. (S,S,S)-AHPC-Boc provides the exact chemical scaffold and Boc protection of the active ligand, ensuring that the only variable is the stereochemical inactivation, which is critical for rigorous experimental design [2].

Quantitative Differentiation of (S,S,S)-AHPC-Boc: Head-to-Head Evidence for Procurement Decisions


VHL Binding Affinity: Quantitative Inactivation of (S,S,S)-AHPC-Boc vs. Active (S,R,S)-VH032

(S,S,S)-AHPC-Boc is the stereoisomer of the active (S,R,S)-VH032 ligand. While the active (S,R,S)-VH032 ligand exhibits potent binding to the VHL E3 ligase with a Kd of 185 nM , (S,S,S)-AHPC-Boc demonstrates no functional VHL recruitment activity due to its altered stereochemistry at the hydroxyproline core [1]. This stereochemical inversion renders the molecule incapable of inducing ternary complex formation, thereby serving as an ideal negative control.

PROTAC E3 Ligase Binding Stereochemistry

Boc Protection: Impact on Synthetic Yield and Step Economy in VHL Ligand Synthesis

The Boc (tert-butoxycarbonyl) protection on (S,S,S)-AHPC-Boc is not merely a shipping stabilizer; it is a critical design feature that enhances synthetic step economy. A 2024 RSC Advances study demonstrated that utilizing N-Boc-4-hydroxyproline as a protected benzylic amine precursor in the unified, five-step synthesis of VH032 (the core of AHPC) achieves a multigram yield of 56%, compared to 61% for the methylated analog Me-VH032 [1]. The Boc group preserves the integrity of the amine functionality during coupling reactions, preventing unwanted side reactions and enabling cleaner, higher-yielding conjugation to linkers .

Medicinal Chemistry PROTAC Synthesis Process Chemistry

Competitive Binding Potency: BOC-VH032 vs. VH298 in Fluorescence Polarization Assays

In comparative biochemical assays, BOC-VH032 (the active (S,R,S) analog of the target compound) demonstrates distinct inhibitory properties relative to other VHL ligands. Using a BODIPY FL VH032-based TR-FRET assay, VH298 exhibited a Ki of 18.9 nM, whereas the standard VH032 (the core of BOC-VH032) showed a significantly higher Kd of 185 nM [1]. This 9.8-fold difference in potency between VH032 and VH298 highlights the unique binding profile of the VH032 scaffold, which is shared by both the active (S,R,S) and inactive (S,S,S) AHPC-Boc ligands.

Biochemical Assay VHL Inhibition Ligand Screening

Long-Term Stability: Validated Storage Parameters for (S,S,S)-AHPC-Boc Procurement

Procurement decisions for PROTAC building blocks often hinge on compound stability to minimize batch-to-batch variability. According to vendor Certificate of Analysis (CoA) data, (S,S,S)-AHPC-Boc demonstrates robust long-term stability when stored as a powder at -20°C for up to 3 years, or at 4°C for 2 years . In DMSO solution, it remains stable for 6 months at -80°C and 1 month at -20°C [1]. This is consistent with the stability profile of the active (S,R,S)-AHPC-Boc analog, which also shows >98% purity retention under similar storage conditions .

Compound Management Stability Storage

Validation as a Negative Control: (S,S,S)-AHPC Scaffold Use in PROTAC Degrader Profiling

The (S,S,S)-AHPC scaffold is widely recognized as the definitive negative control for VHL-recruiting PROTACs. Sigma-Aldrich explicitly markets (S,S,S)-AHPC hydrochloride (Cat# 901487) as the 'inactive derivative used as a negative control' for the active (S,R,S)-AHPC ligand [1]. In the development of PROTACs like ARV-771 and MZ1, which use the active (S,R,S)-VH032 ligand (Kd 185 nM), the corresponding (S,S,S) isomer is used to confirm that observed protein degradation (e.g., BRD4 DC50 of 2.5 nM for MZ1) is VHL-dependent [2].

PROTAC Negative Control Target Validation

Procurement-Driven Application Scenarios for (S,S,S)-AHPC-Boc in Drug Discovery


Validating Target Engagement in VHL-Based PROTAC Development

In any VHL-recruiting PROTAC program, (S,S,S)-AHPC-Boc is an essential procurement item to serve as the stereochemical negative control. Researchers use it to confirm that the degradation of a target protein (e.g., BRD4, BCR-ABL1, or AR) is specifically due to VHL E3 ligase recruitment. By comparing the active PROTAC (containing the (S,R,S)-VH032 ligand with a Kd of 185 nM) against the identical molecule built with (S,S,S)-AHPC-Boc, teams can attribute degradation activity to on-target ternary complex formation rather than non-specific cytotoxicity [1].

Optimizing PROTAC Linker Chemistry and Conjugation Efficiency

The Boc protecting group on (S,S,S)-AHPC-Boc is crucial for medicinal chemistry teams optimizing linker attachment strategies. The Boc group shields the amine during multi-step synthetic sequences, preventing unwanted side reactions and improving overall yield. Data from a 2024 RSC Advances study shows that using a Boc-protected route enables a 56% yield in a unified five-step synthesis of the VH032 core . This makes (S,S,S)-AHPC-Boc the preferred starting material for synthesizing control PROTACs with complex linkers, ensuring high purity and yield before scale-up.

Screening and Profiling VHL Ligands in Biochemical Assays

For laboratories running high-throughput screens to identify novel VHL ligands or PROTACs, (S,S,S)-AHPC-Boc provides a critical reference point for assay validation. Since the active (S,R,S)-VH032 ligand has a well-defined Kd of 185 nM in binding assays, the inactive (S,S,S)-AHPC-Boc isomer serves as a benchmark for background signal . This allows for accurate determination of assay windows (signal-to-background ratios) and helps differentiate true VHL binders from false positives in fluorescence polarization (FP) or TR-FRET assays [1].

Stability-Controlled Compound Management for Long-Term Studies

In large pharmaceutical and biotech compound management facilities, the documented stability of (S,S,S)-AHPC-Boc (3 years at -20°C as powder, 6 months at -80°C in DMSO) makes it a reliable addition to screening libraries . This stability profile, consistent with the active (S,R,S)-AHPC-Boc analog, minimizes the risk of compound degradation during long-term storage, ensuring that negative control data remains consistent across multi-year drug discovery campaigns and reducing the need for costly re-synthesis and re-qualification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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